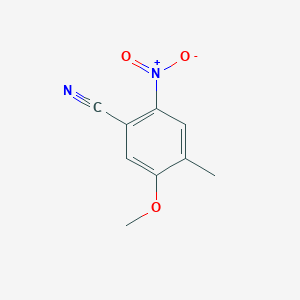

5-Methoxy-4-methyl-2-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-3-8(11(12)13)7(5-10)4-9(6)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPOPCPERTRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Methoxy 4 Methyl 2 Nitrobenzonitrile

Reactivity of the Nitro Group: Reduction and Related Transformations

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to reduction under various conditions.

A crucial transformation of 5-Methoxy-4-methyl-2-nitrobenzonitrile is the selective reduction of the nitro group to an amino group, yielding 2-amino-5-methoxy-4-methylbenzonitrile (B13080849). This conversion is pivotal as it transforms the electron-withdrawing nature of the substituent into a strongly electron-donating amino group, which can then be utilized in further synthetic steps, such as the formation of heterocyclic rings.

The primary challenge in this reduction is to achieve chemoselectivity, leaving the nitrile group intact. Aromatic nitro compounds can be effectively reduced to their corresponding amines in the presence of a nitrile group using metal-based reducing agents. One of the most reliable methods involves the use of tin(II) chloride (SnCl₂) in an acidic medium, such as a mixture of concentrated hydrochloric acid and acetic acid. This method is known to be mild enough to avoid the reduction or hydrolysis of the nitrile function.

The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product, 2-amino-5-methoxy-4-methylbenzonitrile, is a key intermediate for various synthetic applications.

Table 1: Reagents for Chemoselective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity for Nitro over Nitrile |

|---|---|---|

| SnCl₂ / HCl, Acetic Acid | 60°C, 1 h | High |

| Fe / HCl | Reflux | High |

At the molecular level, the bioreduction of aromatic nitro compounds like this compound is a complex process mediated by enzymes known as nitroreductases. This reduction is a stepwise process that involves the transfer of six electrons to the nitro group, ultimately forming the corresponding amine.

The mechanism initiates with a single-electron transfer to the nitro group, forming a nitro radical anion. This radical anion is a key intermediate. In the presence of oxygen, it can be re-oxidized back to the parent nitro compound, generating a superoxide (B77818) radical. This futile cycling can lead to oxidative stress.

Under anaerobic conditions, the nitro radical anion can undergo further reduction. A second electron transfer leads to a nitroso-dianion, which upon protonation forms a nitroso derivative. The nitroso group is then further reduced in a two-electron step to a hydroxylamine (B1172632) derivative. The hydroxylamine is the final intermediate before a further two-electron reduction yields the stable amino group.

These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive and can covalently bind to cellular macromolecules, which is a basis for the biological activity and potential toxicity of some nitroaromatic compounds. The electron-withdrawing nature of the nitro group facilitates the initial electron transfer, making it a good substrate for nitroreductases.

Reactivity of the Nitrile Group: Hydrolysis and Nucleophilic Additions

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and nucleophilic additions, leading to the formation of other important functional groups or participating in ring-forming reactions.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide, which is often slower than the initial hydrolysis of the nitrile, yields the carboxylic acid and an ammonium (B1175870) ion.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidic acid salt, which then tautomerizes to an amide. The amide can then be further hydrolyzed under the basic conditions to a carboxylate salt, which upon acidification gives the carboxylic acid. It is often possible to isolate the amide intermediate by carefully controlling the reaction conditions.

The resulting carboxylic acid can then be converted to an ester through Fischer esterification, by reacting it with an alcohol in the presence of a strong acid catalyst.

The nitrile group, particularly after the reduction of the adjacent nitro group to an amine, plays a crucial role in the synthesis of heterocyclic compounds. The resulting 2-amino-5-methoxy-4-methylbenzonitrile is a valuable precursor for intramolecular cyclization reactions.

One important class of heterocycles that can be synthesized are quinazolines and their derivatives. For instance, 2-aminobenzonitriles can react with various reagents to form the quinazoline (B50416) ring system. A common method involves the reaction with acyl chlorides or anhydrides, which initially acylate the amino group, followed by an intramolecular cyclization where the nitrile nitrogen attacks the carbonyl carbon of the newly formed amide.

Another approach is the reaction of 2-aminobenzonitriles with isocyanates. This reaction leads to the formation of a ureido intermediate, which can then undergo a double cyclization to form fused heterocyclic systems like imidazo[1,2-c]quinazolines. These reactions highlight the synthetic utility of the nitrile group in constructing complex molecular architectures.

Table 2: Examples of Cyclization Reactions of 2-Aminobenzonitriles

| Reactant | Resulting Heterocycle | General Conditions |

|---|---|---|

| Acyl Chlorides | 4(3H)-Quinazolinones | Microwave or ultrasound irradiation |

| Isocyanates | Imidazo[1,2-c]quinazolines | Heating or base catalysis |

Reactivity of the Methoxy (B1213986) Group: Demethylation and Substitution Reactions

The methoxy group on the aromatic ring is generally stable, but it can undergo demethylation to a hydroxyl group under specific and often harsh conditions. This transformation is significant as it can dramatically alter the biological activity and solubility of the molecule.

Common reagents for the cleavage of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr).

Boron tribromide is a particularly effective reagent for demethylation and the reaction can often be carried out at or below room temperature. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of a bromomethane (B36050) and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding phenol (B47542).

The choice of demethylating agent can be critical to avoid unwanted side reactions, especially in a molecule with multiple functional groups like this compound.

Table 3: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to room temperature | Highly effective, but sensitive to moisture. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Harsh conditions, may affect other functional groups. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Scaffold

The reactivity of the this compound ring system towards electrophilic and nucleophilic attack is dictated by the electronic properties of its substituents. The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, while the nitro (-NO2) and nitrile (-CN) groups are electron-withdrawing.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The rate and regioselectivity of this reaction are heavily influenced by the substituents present on the ring.

Activating and Deactivating Effects: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orglumenlearning.com Therefore, the methoxy and methyl groups are considered activating groups. organicchemistrytutor.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and less reactive. wikipedia.orgvedantu.com The nitro and nitrile groups are strong deactivating groups. youtube.comminia.edu.eg The cumulative effect of these substituents on this compound is a significantly deactivated ring towards electrophilic attack.

Directing Effects: The position of electrophilic attack is determined by the directing effects of the substituents.

The methoxy group is a strong ortho, para-director due to its ability to donate a lone pair of electrons via resonance, stabilizing the intermediate carbocation (arenium ion). organicchemistrytutor.comlibretexts.org

The methyl group is a weaker ortho, para-director, operating through an inductive electron-donating effect. libretexts.orgchemguide.co.uk

The nitro group is a strong meta-director because it strongly withdraws electrons from the ortho and para positions through resonance, making the meta position relatively less deactivated. vedantu.comyoutube.comquora.com

The nitrile group is also a meta-director due to its electron-withdrawing inductive and resonance effects.

On the this compound ring, the available positions for substitution are at C3 and C6. The directing effects of the existing substituents are as follows:

Methoxy group (at C5): Directs ortho to C4 (blocked) and C6.

Methyl group (at C4): Directs ortho to C3 and C5 (blocked).

Nitro group (at C2): Directs meta to C4 (blocked) and C6.

Nitrile group (at C1): Directs meta to C3 and C5 (blocked).

The directing effects of the methoxy and nitro groups are cooperative, both favoring substitution at the C6 position. The methyl and nitrile groups also show some agreement, with the methyl group directing to C3 and the nitrile to C3. However, the powerful activating and directing effect of the methoxy group, combined with the meta-directing effect of the nitro group, strongly suggests that electrophilic substitution, if it were to occur on this highly deactivated ring, would preferentially take place at the C6 position .

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.orgchemistrysteps.com

In this compound, the nitro group at the C2 position is a powerful activating group for nucleophilic aromatic substitution. If a suitable leaving group were present at the C1 (bearing the nitrile) or C3 position, the nitro group would be ortho to it, and if a leaving group were at the C5 position (bearing the methoxy group), the nitro group would be para to it (relative to the direction of attack). The negative charge of the intermediate Meisenheimer complex would be effectively stabilized by resonance involving the nitro group. youtube.comlibretexts.org

For instance, if a hypothetical reaction were to occur where a nucleophile attacks the ring, the presence of the nitro group makes the positions ortho and para to it susceptible to attack. This would suggest that if a leaving group were present at the C1 or C3 position, it could potentially be displaced by a strong nucleophile. The methoxy group at C5 could also potentially act as a leaving group, though it is generally a poorer leaving group than a halide.

Exploration of Unique Reaction Pathways Influenced by Substituent Effects

The specific arrangement of substituents on the this compound ring can lead to unique reactivity beyond standard aromatic substitution patterns. The interplay between the electron-donating and electron-withdrawing groups can influence the reactivity of the substituents themselves.

For example, the nitro group, being strongly electron-withdrawing, can be susceptible to reduction. Catalytic hydrogenation or reduction with metals in acidic conditions can convert the nitro group to an amino group. researchgate.net This transformation would dramatically alter the electronic properties of the ring, converting a strongly deactivated position into a strongly activated one, which would, in turn, change the course of subsequent electrophilic aromatic substitution reactions.

Furthermore, the steric hindrance provided by the methyl group at C4 and the methoxy group at C5 could influence the accessibility of adjacent positions to incoming reagents. In electrophilic substitution at the C6 position, the bulky methoxy group at C5 might exert some steric hindrance, potentially affecting the reaction rate. youtube.com

The presence of multiple activating and deactivating groups can sometimes lead to complex reaction outcomes, and the regioselectivity may not always be straightforward to predict without experimental data. msu.edu The synergistic and antagonistic directing effects of the substituents must be carefully weighed to anticipate the major product of a given reaction.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 4 Methyl 2 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most critical steps in the structural elucidation of 5-Methoxy-4-methyl-2-nitrobenzonitrile. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The aromatic region will display two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two isolated aromatic protons. The methyl and methoxy groups will each present as sharp singlets, with their characteristic chemical shifts aiding in their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum for this compound would show signals for the two quaternary aromatic carbons attached to the nitro and nitrile groups, the two oxygen- and methyl-substituted aromatic carbons, and the two proton-bearing aromatic carbons. Additionally, distinct signals for the nitrile, methoxy, and methyl carbons would be observed.

Predicted NMR Data for this compound:

To facilitate a detailed analysis in the absence of published experimental data, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational models.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (C3-H) | ~7.5 | ~115 |

| Aromatic-H (C6-H) | ~7.8 | ~125 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Methyl (-CH₃) | ~2.3 | ~16 |

| Nitrile (-CN) | - | ~117 |

| C-NO₂ | - | ~150 |

| C-OCH₃ | - | ~160 |

| C-CH₃ | - | ~140 |

| C-CN | - | ~110 |

| C-H (Aromatic) | - | ~115-125 |

For more complex derivatives or to confirm assignments in the parent compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton coupling networks. In a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks between these coupled protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. For this compound, HSQC would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. It would also correlate the methyl and methoxy proton singlets to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group would show a correlation to the aromatic carbon it is attached to (C4), as well as to the adjacent aromatic carbons (C3 and C5). Similarly, the methoxy protons would show correlations to the C5 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.

Nitrile Group (-C≡N): The nitrile stretching vibration is a very strong and sharp band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. This easily identifiable peak is a key diagnostic for the presence of the nitrile functionality.

Nitro Group (-NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically stronger and appears in the region of 1500-1570 cm⁻¹, while the symmetric stretch is weaker and is found between 1300-1370 cm⁻¹.

Methoxy Group (-OCH₃): The methoxy group is characterized by several vibrational modes. The C-H stretching vibrations of the methyl group are observed around 2850-2960 cm⁻¹. The C-O stretching vibration gives rise to a strong band in the IR spectrum, typically in the 1000-1300 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Symmetric Stretching | 1300 - 1370 | Medium-Strong | |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 | Medium |

| C-O Stretching | 1000 - 1300 | Strong | |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | Variable |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For this compound (molar mass: 192.17 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) and NO (m/z 30). The fragmentation of the methoxy group could involve the loss of a methyl radical (CH₃, m/z 15) or formaldehyde (B43269) (CH₂O, m/z 30). Analysis of these fragment ions would help to piece together the structure of the parent molecule.

X-ray Crystallography: Solid-State Structural Analysis and Conformational Studies

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation.

For this compound, an X-ray crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents. Of particular interest would be the dihedral angles of the nitro and methoxy groups relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as stacking and hydrogen bonding, which govern the crystal packing. While no experimental crystal structure for this compound has been reported, analysis of related substituted nitrobenzonitriles can provide insights into the expected solid-state conformation.

Determination of Molecular Conformation and Torsion Angles

A thorough search for experimental studies, such as single-crystal X-ray diffraction or computational chemistry analyses, specifically detailing the molecular conformation and torsion angles of this compound has not yielded any specific results. Typically, such studies would provide precise measurements of the dihedral angles between the benzene ring and its various substituents, including the methoxy, methyl, nitro, and nitrile groups. This information is crucial for understanding the steric and electronic effects that govern the molecule's preferred three-dimensional shape.

In related nitroaromatic compounds, the nitro group is often observed to be twisted out of the plane of the benzene ring to varying degrees, which can significantly influence the molecule's electronic properties and reactivity. For instance, in the structurally related compound 2-methyl-5-nitrobenzonitrile, the nitro group is rotated by approximately 10.2° out of the benzene ring plane. Similarly, in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the nitro group exhibits a dihedral angle of 27.9° with respect to the phthalonitrile (B49051) plane. However, without specific experimental or theoretical data for this compound, any discussion of its precise torsion angles would be speculative.

Table 1: Torsion Angle Data for this compound

| Torsion Angle | Value (°) |

| Data Not Available | N/A |

Analysis of Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and specific intermolecular interactions, such as π–π stacking and C–H···O interactions, for this compound is also not available in the current body of scientific literature. The analysis of crystal structures provides invaluable insights into how molecules arrange themselves in the solid state, which is governed by a delicate balance of various non-covalent interactions.

These interactions, including hydrogen bonds, van der Waals forces, and π–π stacking, are fundamental to determining the physical properties of a crystalline solid, such as its melting point, solubility, and stability. For example, the presence of electron-rich (the methoxy-substituted benzene ring) and electron-poor (the nitro-substituted ring) regions in the molecule could potentially lead to favorable π–π stacking interactions in the solid state. Furthermore, the oxygen atoms of the methoxy and nitro groups, along with the nitrogen atom of the nitrile group, could act as acceptors for weak C–H···O and C–H···N hydrogen bonds, further stabilizing the crystal lattice.

Table 2: Intermolecular Interaction Data for this compound

| Interaction Type | Distance (Å) / Angle (°) |

| π–π Stacking | Data Not Available |

| C–H···O Interactions | Data Not Available |

Computational Chemistry and Theoretical Investigations of 5 Methoxy 4 Methyl 2 Nitrobenzonitrile

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. mdpi.com For 5-Methoxy-4-methyl-2-nitrobenzonitrile, DFT calculations would typically be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in various chemical environments. Key electronic properties that can be characterized using DFT include:

Total Energy: A measure of the molecule's stability.

Dipole Moment: Indicates the polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: The distribution of electron density among the atoms in the molecule, which can provide insights into its reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound This table presents illustrative data that would be expected from a DFT calculation.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -685.123456 |

| Dipole Moment (Debye) | 4.5 |

| HOMO Energy (eV) | -7.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.7 |

The molecular orbitals (MOs) of a molecule describe the wave-like behavior of its electrons and are crucial for understanding its chemical reactivity. Frontier Orbital Theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these frontier orbitals provide valuable information about the molecule's ability to donate or accept electrons.

For this compound, an analysis of the HOMO would indicate the regions of the molecule that are most likely to act as an electron donor in a chemical reaction. Conversely, the LUMO would highlight the regions most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecules are in reality dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

For this compound, MD simulations could be employed to explore its conformational landscape and flexibility. This would involve simulating the motion of the molecule in a solvent environment, such as water, to mimic physiological conditions. By analyzing the trajectory of the simulation, one can identify the different conformations that the molecule can adopt and the energetic barriers between them. This information is particularly important for understanding how the molecule might interact with a biological target, as its flexibility can allow it to adapt its shape to fit into a binding site.

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level (e.g., QSAR, QSPR studies)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties. mdpi.comkashanu.ac.ir These models are built by analyzing a dataset of molecules with known activities or properties and identifying the molecular descriptors that are most correlated with the observed effect.

In a theoretical SAR study of this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., inhibitory activity against a specific enzyme). A wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic properties, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that can predict the activity of new, untested compounds.

Table 2: Hypothetical QSAR Model for a Series of Benzonitrile (B105546) Derivatives This table presents an illustrative QSAR model and is not based on experimental data.

| Compound | LogP | Molecular Weight | Predicted pIC50 |

|---|---|---|---|

| This compound | 2.5 | 192.17 | 6.8 |

| Compound A | 2.2 | 180.15 | 6.5 |

| Compound B | 2.8 | 205.20 | 7.1 |

Molecular Docking and Binding Affinity Predictions with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might bind to the active site of a protein receptor.

The process involves generating a large number of possible binding poses of the ligand in the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The results of a molecular docking study can provide valuable insights into the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. This information can then be used to guide the design of more potent and selective inhibitors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Receptor This table presents illustrative docking scores and is not based on experimental data.

| Receptor | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Model Kinase A | -8.2 | Hydrogen bond with ASP123, Pi-Pi stacking with PHE89 |

| Model Protease B | -7.5 | Hydrophobic interactions with LEU45, VAL67 |

Advanced Applications of 5 Methoxy 4 Methyl 2 Nitrobenzonitrile As a Versatile Synthetic Scaffold

Utility in Medicinal Chemistry Research: Design and Synthesis of Biologically Relevant Derivatives

In the realm of medicinal chemistry, the structural framework of 5-Methoxy-4-methyl-2-nitrobenzonitrile serves as a foundational element for the construction of molecules with significant therapeutic potential. The presence of the nitro and nitrile functionalities allows for a range of selective chemical modifications, enabling the synthesis of diverse heterocyclic systems that are often found at the core of bioactive compounds.

Development of Quinazoline-Based Scaffolds for Enzyme Modulation (e.g., EGFR inhibitors, G9a inhibitors)

The synthesis of quinazoline (B50416) derivatives is a prominent application of substituted 2-nitrobenzonitriles, including this compound. The quinazoline scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, particularly as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and the histone methyltransferase G9a.

The transformation of this compound into a quinazoline core typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon. For instance, reaction of the resulting 2-amino-5-methoxy-4-methylbenzonitrile (B13080849) with formamide (B127407) or a formic acid equivalent can lead to the formation of a 6-methoxy-7-methylquinazolin-4-one ring system. This core can then be further functionalized to generate potent enzyme inhibitors.

EGFR Inhibitors: Quinazoline-based compounds are well-established as potent inhibitors of EGFR, a key target in cancer therapy. nih.govugr.esnih.govlookchem.com The general structure of these inhibitors often features a 4-anilinoquinazoline (B1210976) core, which mimics the adenine (B156593) portion of ATP and binds to the kinase domain of the receptor. ugr.es By elaborating the quinazoline scaffold derived from this compound, medicinal chemists can design novel EGFR inhibitors. The methoxy (B1213986) and methyl groups at positions 6 and 7 of the quinazoline ring can influence the molecule's solubility, metabolic stability, and interaction with the enzyme's active site.

G9a Inhibitors: The protein lysine (B10760008) methyltransferase G9a is another important target in oncology, and quinazoline-based molecules have shown significant promise as inhibitors of this enzyme. nih.gov The synthesis of 2,4-diaminoquinazoline derivatives is a common strategy for targeting G9a. Starting from a substituted 2-nitrobenzonitrile (B147312), a multi-step synthesis can yield these complex scaffolds. nih.govnih.gov The methoxy and methyl substituents on the quinazoline ring, derived from this compound, can play a crucial role in optimizing the potency and selectivity of these inhibitors by interacting with specific residues in the G9a active site.

Table 1: Potential Quinazoline Scaffolds from this compound

| Starting Material | Key Transformation Steps | Resulting Quinazoline Scaffold | Potential Enzyme Target |

| This compound | 1. Nitro reduction 2. Cyclization with formic acid derivative | 6-Methoxy-7-methylquinazolin-4-one | EGFR |

| This compound | 1. Nitro reduction 2. Cyclization and subsequent amination | 2,4-Diamino-6-methoxy-7-methylquinazoline | G9a |

Synthesis of Novel Heterocyclic Systems with Potential for Molecular Target Interaction

Beyond quinazolines, the reactive nitrile and nitro groups of this compound enable its use as a precursor for a variety of other heterocyclic systems with potential biological activity. The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The nitro group, upon reduction to an amine, opens up a vast array of synthetic possibilities, including the formation of fused heterocyclic rings.

Scaffold Transformation for Modulating Ligand-Receptor Interactions (e.g., enzyme inhibition studies)

The this compound scaffold provides a platform for systematic structural modifications to probe and modulate ligand-receptor interactions. In the context of enzyme inhibition, the methoxy and methyl groups can be considered as points for diversification. For example, the methoxy group could be demethylated to a hydroxyl group, which can then be further functionalized with a variety of substituents to explore the structure-activity relationship (SAR) of a series of compounds.

By systematically altering the substituents on the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. This iterative process of synthesis and biological evaluation is a cornerstone of modern drug discovery.

Applications in Material Science Research: Development of Novel Functional Materials

While the primary applications of this compound have been in medicinal chemistry, its unique electronic and structural features suggest potential utility in the field of material science. The presence of electron-withdrawing nitro and nitrile groups, along with electron-donating methoxy and methyl groups, creates a push-pull electronic system that can be exploited in the design of novel functional materials.

Exploration of Electronic and Optical Properties in Advanced Materials

Nitroaromatic and benzonitrile (B105546) derivatives have been investigated for their n-type semiconducting properties, which are valuable in organic electronics. rsc.orgrsc.org The electron-deficient nature of the aromatic ring in this compound, due to the nitro and nitrile groups, could make it a suitable building block for organic field-effect transistors (OFETs) and other electronic devices. The methoxy and methyl groups can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the electronic and optical properties of materials derived from this scaffold.

Role as a Precursor in Polymer Chemistry and Organic Electronics

The nitrile functionality of this compound can be a versatile handle for polymerization reactions. For example, it could potentially be used in the synthesis of polymers with interesting thermal and electronic properties. Furthermore, derivatives of this compound could be incorporated into polymer backbones or as pendant groups to impart specific functionalities. nih.govmdpi.com In the field of organic electronics, the design of new materials with tailored properties is crucial for the development of next-generation devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique substitution pattern of this compound makes it an intriguing candidate for exploration in these areas.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a crucial building block in the multi-step synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its strategically positioned functional groups—the nitrile, nitro, methoxy, and methyl groups—offer a versatile scaffold that can be chemically manipulated to construct more intricate molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain transformations, while these groups themselves can be converted into other functionalities, paving the way for the assembly of diverse and complex structures.

A significant application of analogous 2-nitrobenzonitrile scaffolds is in the synthesis of quinazoline derivatives, a class of compounds known for their wide range of biological activities, including antitumor properties. The synthesis of novel 4-stilbenylamino quinazoline derivatives highlights the utility of a structurally similar intermediate, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, demonstrating a synthetic pathway for which this compound could be a valuable precursor. mdpi.com

The general synthetic strategy involves a series of transformations that build upon the initial benzonitrile core. A key step is the reduction of the nitro group to an amine, which then enables the construction of the quinazoline ring system. The nitrile group can also be a handle for further chemical modifications.

The following table outlines a representative synthetic sequence, based on the synthesis of quinazoline derivatives, illustrating how a substituted 2-nitrobenzonitrile acts as a pivotal intermediate.

Table 1: Representative Synthetic Steps for Quinazoline Derivatives from a Substituted Benzonitrile Intermediate

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | O-Alkylation | N-(3-chloropropyl)morpholine, K2CO3, DMF | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 98 |

| 2 | Nitration | 70% HNO3 / 70% H2SO4 | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 84 |

| 3 | Reduction of Nitro Group | Sodium dithionite, 50°C | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 84 |

| 4 | Quinazoline Ring Formation | Dimethylformamide-dimethylacetal (DMF-DMA) | N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformimidamide | - |

| 5 | Cyclization with Amine | Substituted 4-aminostilbenes | 4-stilbenylamino quinazoline derivatives | 41-86 |

| Data derived from the synthesis of analogous quinazoline derivatives. mdpi.com |

This synthetic pathway underscores the importance of the 2-nitrobenzonitrile scaffold. The initial steps focus on modifying the substituents on the benzene (B151609) ring, followed by the crucial reduction of the nitro group to form an amino group. This newly formed amine is then primed for cyclization reactions to build the heterocyclic quinazoline core. The final step involves introducing further complexity by coupling with various substituted anilines to yield the target bioactive molecules.

The versatility of this compound as a synthetic intermediate lies in the reactivity of its functional groups. The nitro group is readily reduced to an amine, a key step in many synthetic routes for nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, offering multiple avenues for further derivatization.

The research into the synthesis of novel quinazoline derivatives with potential antitumor activity provides a strong indication of the value of this compound as a key intermediate. mdpi.com Its structure is well-suited for the construction of complex, polycyclic systems that are often the basis for new therapeutic agents. The ability to systematically modify the molecule at its various functional groups allows for the creation of libraries of compounds for biological screening, a cornerstone of modern drug discovery.

Future Directions and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Routes

The synthesis of aromatic nitriles often involves methodologies that may not align with the principles of green chemistry. Traditional routes can include the use of toxic cyanating agents or harsh reaction conditions. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways to 5-Methoxy-4-methyl-2-nitrobenzonitrile.

One promising avenue is the exploration of catalytic systems that avoid stoichiometric toxic reagents. For instance, transition metal-catalyzed cyanation reactions using less toxic cyanide sources could be investigated. numberanalytics.com Furthermore, biocatalytic approaches, such as the use of aldoxime dehydratases, offer a cyanide-free route to nitriles under mild, aqueous conditions. nih.gov The development of a chemoenzymatic route starting from a suitable aldehyde precursor could represent a significant advancement in the sustainable production of this and related compounds.

Another key aspect of greener synthesis is the use of eco-friendly solvents and energy-efficient reaction conditions. Research could focus on employing solvents like water or deep eutectic solvents, and utilizing alternative energy sources such as microwave irradiation or mechanochemistry to drive the synthesis. organic-chemistry.orgresearchgate.net The table below illustrates a comparative analysis of potential synthetic routes, highlighting the advantages of greener methodologies.

| Synthetic Route | Typical Reagents | Solvents | Conditions | Potential Green Advantages |

| Traditional Sandmeyer Reaction | NaNO₂, HCl, CuCN | Water, Organic Solvents | Low Temperature | Well-established |

| Nucleophilic Aromatic Substitution | KCN, NaCN | DMSO, DMF | High Temperature | Atom Economy |

| Proposed Greener Routes | ||||

| Palladium-Catalyzed Cyanation | Zn(CN)₂, Aryl Halide Precursor | Green Solvents (e.g., Cyrene) | Mild Temperature | Avoids highly toxic HCN/NaCN |

| Biocatalytic Dehydration | Aldehyde Precursor, Hydroxylamine (B1172632), Aldoxime Dehydratase | Water | Ambient Temperature | Cyanide-free, Biodegradable catalyst |

| Mechanochemical Synthesis | Solid-state reactants | Solvent-free or minimal solvent | Grinding/Milling | Reduced solvent waste, Energy efficient |

Deepening the Mechanistic Understanding of Complex Chemical Transformations

The electronic properties of this compound, characterized by the strongly electron-withdrawing nitro and cyano groups ortho to each other, and the electron-donating methoxy (B1213986) and methyl groups, suggest a rich and complex reactivity profile. Future research should aim to unravel the mechanistic intricacies of its transformations.

A key area of investigation would be nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the displacement of a suitable leaving group at an adjacent position would be a facile process. wikipedia.orgresearchgate.net Theoretical and experimental studies could elucidate the kinetics and thermodynamics of such reactions, providing insights into the stability of Meisenheimer intermediates and the influence of the methoxy and methyl substituents on the reaction rates. nih.gov

Furthermore, the adjacent nitro and cyano groups could participate in intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic scaffolds. Mechanistic studies, potentially employing computational modeling and spectroscopic techniques, could provide a detailed understanding of these reaction pathways. The potential for the nitrile group to act as a directing group in other transformations also warrants investigation.

Expanding the Scope of this compound as a Scaffold in Interdisciplinary Research

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of more complex molecules with potential applications in various interdisciplinary fields.

In medicinal chemistry, the benzonitrile (B105546) moiety is present in a number of approved pharmaceuticals. nih.govsioc-journal.cn The specific functionalities of this compound could be leveraged to synthesize novel compounds for biological screening. For example, reduction of the nitro group to an amine would provide a key intermediate for the construction of a diverse library of derivatives.

In materials science, the electron-deficient nature of the aromatic ring suggests potential applications in the development of novel organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as n-type semiconductors. The nitrile group can also be a precursor to other functional groups, further expanding the potential for creating new materials with tailored properties.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Furthermore, machine learning models can be developed to predict the properties of novel derivatives of this compound. By training models on datasets of compounds with similar structural features, it is possible to predict properties such as biological activity, electronic properties, and reactivity. rsc.orgacs.orgresearchgate.netnih.gov This predictive capability can significantly accelerate the discovery of new molecules with desired functionalities, reducing the need for extensive and time-consuming experimental screening. The table below outlines potential applications of AI and ML in the context of this compound.

| AI/ML Application | Objective | Methodology | Potential Impact |

| Retrosynthetic Analysis | Design of novel and efficient synthetic routes. | Utilize AI platforms like SYNTHIA® or IBM RXN to propose disconnections and reaction sequences. | Faster development of sustainable and cost-effective syntheses. |

| Reaction Outcome Prediction | Predict the regioselectivity and yield of reactions involving the scaffold. | Train machine learning models on experimental data of similar aromatic substitutions. | Reduced experimental optimization and waste. |

| Property Prediction | Forecast biological activity or material properties of novel derivatives. | Develop QSAR or QSPR models based on molecular descriptors. | Accelerated discovery of new functional molecules. |

| De Novo Design | Generate novel molecular structures based on the scaffold with desired properties. | Employ generative models (e.g., GANs, VAEs) to explore chemical space. | Innovative lead compounds for drug discovery or materials science. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.